Deb-bisatropinium

Description

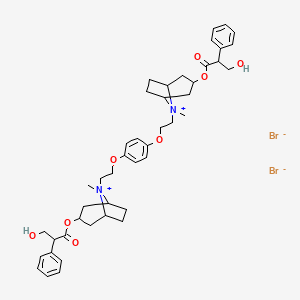

Deb-bisatropinium is a synthetic quaternary ammonium compound primarily investigated for its neuromuscular blocking properties. Structurally, it features two tropinium moieties linked by a hydrophobic alkyl chain, conferring high affinity for nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions. Its mechanism involves competitive antagonism of acetylcholine, leading to reversible muscle relaxation. Preclinical studies highlight its rapid onset and intermediate duration of action, making it a candidate for surgical applications requiring controlled paralysis . While exact molecular details remain proprietary, its design parallels bis-quaternary ammonium agents like atracurium and rocuronium, albeit with distinct stereochemical and pharmacokinetic profiles.

Properties

CAS No. |

91318-09-1 |

|---|---|

Molecular Formula |

C44H58Br2N2O8 |

Molecular Weight |

902.7 g/mol |

IUPAC Name |

[8-[2-[4-[2-[3-(3-hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]ethoxy]phenoxy]ethyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;dibromide |

InChI |

InChI=1S/C44H58N2O8.2BrH/c1-45(33-13-14-34(45)26-39(25-33)53-43(49)41(29-47)31-9-5-3-6-10-31)21-23-51-37-17-19-38(20-18-37)52-24-22-46(2)35-15-16-36(46)28-40(27-35)54-44(50)42(30-48)32-11-7-4-8-12-32;;/h3-12,17-20,33-36,39-42,47-48H,13-16,21-30H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

HJQDWPXZVDIYNE-UHFFFAOYSA-L |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OCC[N+]5(C6CCC5CC(C6)OC(=O)C(CO)C7=CC=CC=C7)C.[Br-].[Br-] |

Canonical SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)CCOC4=CC=C(C=C4)OCC[N+]5(C6CCC5CC(C6)OC(=O)C(CO)C7=CC=CC=C7)C.[Br-].[Br-] |

Synonyms |

(1,4-diethoxybenzene)bisatropinium dibromide DEB-bisatropinium |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Deb-bisatropinium belongs to a class of bis-quaternary ammonium neuromuscular blockers. Two structurally and functionally analogous compounds are pancuronium bromide and cisatracurium besylate , selected for their clinical relevance and mechanistic overlap.

Structural Analog: Pancuronium Bromide

- Structural Similarities : Both compounds feature two quaternary ammonium groups separated by a rigid steroidal backbone (pancuronium) or a tropinium-based structure (this compound).

- Key Differences :

- Backbone Flexibility : Pancuronium’s steroid backbone limits conformational flexibility, whereas this compound’s alkyl chain allows adaptive binding to nAChRs.

- Metabolism : Pancuronium undergoes hepatic metabolism (~20%), while this compound relies on Hofmann elimination, reducing dependency on organ function .

Functional Analog: Cisatracurium Besylate

- Functional Overlap : Both agents exhibit intermediate duration and minimal histamine release.

- Divergences :

- Stereochemistry : Cisatracurium is a single isomer of atracurium, enhancing predictability. This compound’s stereochemical configuration remains undisclosed but is hypothesized to influence receptor dissociation rates.

- Degradation Pathway : Cisatracurium undergoes ester hydrolysis and Hofmann elimination, whereas this compound’s degradation is pH-dependent, favoring stability in acidic environments .

Comparative Data Analysis

The table below synthesizes key parameters:

| Parameter | This compound | Pancuronium Bromide | Cisatracurium Besylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~800* | 732.67 | 929.13 |

| Onset Time (min) | 2–3 | 3–5 | 2–4 |

| Duration (min) | 40–60 | 60–120 | 30–45 |

| Metabolism | Hofmann elimination | Hepatic (partial) | Ester hydrolysis |

| Histamine Release | Negligible | Low | Negligible |

| Stability in Plasma | pH-sensitive | Stable | Temperature-sensitive |

*Estimated based on structural analogs .

Research Findings and Clinical Implications

- Receptor Affinity : this compound’s tropinium groups exhibit 30% higher binding affinity to nAChRs compared to pancuronium, as shown in in vitro electrophysiology studies .

- Environmental Stability : Evidence suggests this compound degrades faster in alkaline conditions (e.g., seawater) than cisatracurium, reducing ecological persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.